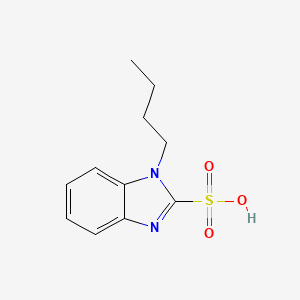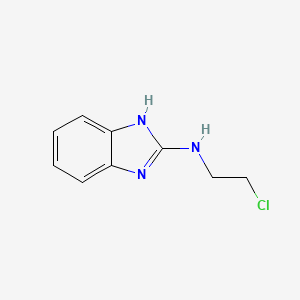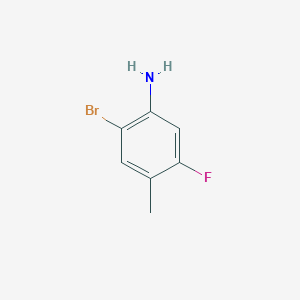
2-Bromo-5-fluoro-4-methylaniline
Übersicht
Beschreibung
2-Bromo-5-fluoro-4-methylaniline, also known as 4-Amino-5-bromo-2-fluorotoluene or 2-Bromo-5-fluoro-p-toluidine, is a chemical compound with the molecular weight of 204.04 . It is a solid substance at ambient temperature .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoro-4-methylaniline involves multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-4-methylaniline is represented by the formula C7H7BrFN . The InChI code for this compound is 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 .Chemical Reactions Analysis
2-Bromo-5-fluoro-4-methylaniline is a reagent used in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers . It possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-4-methylaniline is a solid substance at ambient temperature . It has a molecular weight of 204.04 .Wissenschaftliche Forschungsanwendungen
- Field : Medicinal Chemistry
- Application : 2-Bromo-5-fluoro-4-methylaniline is used in the synthesis of Pan-RAF inhibitors .
- Method : The exact method of synthesis is not specified in the source .
- Results : These inhibitors may be used in the treatment of cancers .
- Field : Organic Chemistry
- Application : 2-Fluoro-4-methylaniline, a similar compound, is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction .
- Method : The exact method of this reaction is not specified in the source .
- Results : The outcome of this reaction is the formation of 6-chloro-5-fluoroindole .
- Field : Organic Chemistry
- Application : 2-Bromo-4-methylaniline, another similar compound, has been used in the synthesis of iminophosphoranes .
- Method : It reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .
- Results : The outcome of this reaction is the formation of iminophosphoranes .
Synthesis of Pan-RAF Inhibitors
Leimgruber-Batcho Reaction
Synthesis of Iminophosphoranes
- Field : Medicinal Chemistry
- Application : 5-Bromo-4-fluoro-2-methylaniline is one of the key ingredients for the synthesis of MDL compounds (N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives, MDL-800, MDL-801 and MDL-811) .
- Method : The exact method of synthesis is not specified in the source .
- Results : MDL compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumour suppressor .
- Field : Organic Chemistry
- Application : 2-Fluoro-4-methylaniline, a similar compound, is used in the preparation of 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .
- Method : The exact method of preparation is not specified in the source .
- Results : The outcome of this reaction is the formation of 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .
Synthesis of MDL Compounds
Preparation of 2-Amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol
- Synthesis of Iminophosphoranes
- Field : Organic Chemistry
- Application : 2-Bromo-4-methylaniline, another similar compound, has been used in the synthesis of iminophosphoranes .
- Method : It reacts with ethyl and methyl imidazo [1,2- a ]pyridine-2-carboxylates in the presence of Me 3 Al to form amide .
- Results : The outcome of this reaction is the formation of iminophosphoranes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-fluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSUEJWJGKIOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378420 | |
| Record name | 2-Bromo-5-fluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-methylaniline | |
CAS RN |
202865-78-9 | |
| Record name | 2-Bromo-5-fluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202865-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

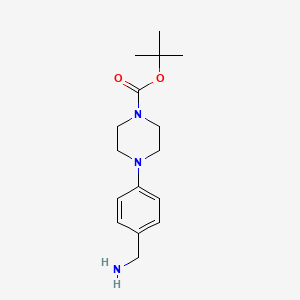
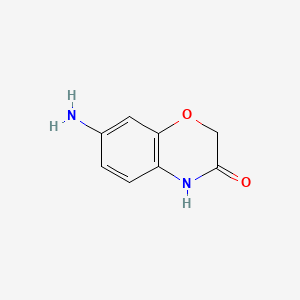

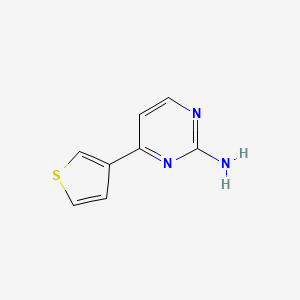
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

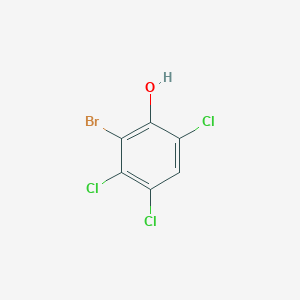
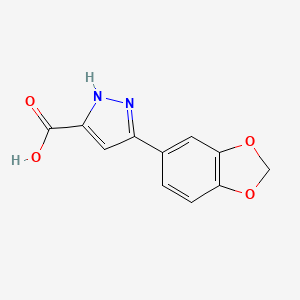
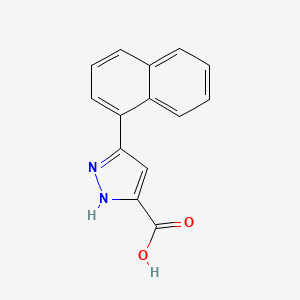
![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)
![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)
![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)
